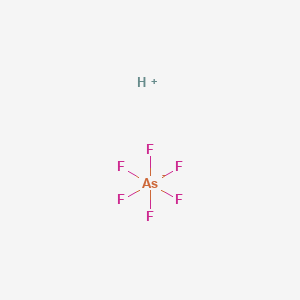

Arsenate(1-), hexafluoro-, hydrogen (1:1)

説明

Hexafluoroarsenate(1-), hydrogen (1:1), is a chemical species that has been identified in industrial process waters, particularly in fluoride-rich environments. It is a significant component of the total arsenic present in such waters and is known for its resistance to removal by common treatment methods like iron hydroxide co-precipitation .

Synthesis Analysis

The synthesis of related fluorinated metal arsenates has been achieved under hydrothermal conditions. For instance, organically templated metal arsenates with layer structures have been synthesized and characterized, indicating the possibility of creating complex structures involving arsenate ions . Additionally, a three-dimensional inorganic-organic hybrid fluorinated-iron(III) arsenate has been reported, which was synthesized hydrothermally, demonstrating the versatility of hydrothermal synthesis in producing novel arsenate materials .

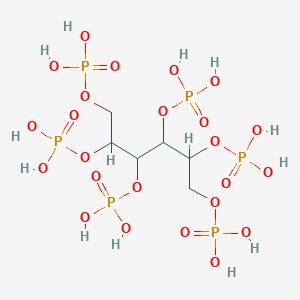

Molecular Structure Analysis

The molecular structures of fluorinated metal arsenates have been extensively studied using techniques such as single-crystal X-ray diffraction, magnetic susceptibility, Mössbauer spectroscopy, and NMR spectroscopy. These studies reveal that the structures consist of infinite chains and layers formed by metal ions and arsenate tetrahedra, with organic cations often playing a role in the overall framework stability .

Chemical Reactions Analysis

While specific chemical reactions of hexafluoroarsenate(1-), hydrogen (1:1), are not detailed in the provided papers, the related compounds exhibit interesting magnetic properties and resistance to certain environmental remediation techniques. For example, the presence of Fe(III) in the fluorinated metal arsenates contributes to their magnetic properties, as indicated by isotropic ESR spectra and antiferromagnetic ordering at low temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroarsenate(1-), hydrogen (1:1), and related compounds are complex. The determination of hexafluoroarsenate in waters has been achieved using anion-exchange chromatography coupled to inductively coupled plasma-mass spectrometry, which underscores the compound's stability and the need for specific analytical methods to detect it . The local structure of hydrous ferric arsenate, a related compound, has been probed using multiple scattering analysis, DFT calculations, and vibrational spectroscopy, revealing insights into the coordination numbers and atomic distances within these materials .

科学的研究の応用

1. Biological Role and Geochemical Importance

Arsenate(1-), hexafluoro-, hydrogen (1:1), often referred to in its more common forms like arsenate, has intriguing biological and geochemical roles. A groundbreaking study found a bacterium (strain GFAJ-1 of the Halomonadaceae) from Mono Lake, California, capable of substituting arsenic for phosphorus to sustain its growth, showing evidence of arsenate in macromolecules typically containing phosphate, notably nucleic acids and proteins. This finding suggests a profound evolutionary and geochemical significance, as the exchange of a major bio-element like phosphorus with arsenate may have deep implications for life's adaptability and survival strategies in extreme environments (Wolfe-Simon et al., 2011).

2. Environmental Interaction and Material Studies

The compound's interaction with other elements in the environment, particularly its redox chemistry, is vital. Research on the kinetics of arsenate reduction by dissolved sulfide highlights the significant role of arsenic speciation in determining its toxicity and mobility in soil and aquatic environments. Such interactions can substantially affect water quality in arsenic-contaminated systems, underscoring the importance of understanding these dynamic processes (Rochette et al., 2000).

In material science, the synthesis and characterization of ethylenediamine-templated iron arsenates and fluoroarsenates showcase the diverse structural possibilities of compounds involving arsenate, with applications spanning from catalysis to material synthesis (Ekambaram & Sevov, 2000).

3. Toxicity and Detoxification Mechanisms

Understanding the toxicity and mechanisms of detoxification of arsenate is crucial for environmental and human health. Detailed investigations into the toxicity of arsenic and arsenate compounds provide insights into their carcinogenic risks and highlight the importance of detoxification strategies, particularly in plants and microbial systems. For instance, studies on the detoxification of arsenic by phytochelatins in plants reveal the complex interactions and defense mechanisms evolved by organisms to cope with arsenic toxicity (Schmöger et al., 2000).

Additionally, the pathways of arsenic uptake and efflux in various organisms, including their interaction with arsenate, are crucial for understanding its impact on cellular mechanisms and developing strategies to mitigate its effects (Yang et al., 2019).

Safety And Hazards

“Arsenate(1-), hexafluoro-, hydrogen (1:1)” may cause cancer and is toxic if swallowed or inhaled . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored locked up and in a well-ventilated place .

特性

IUPAC Name |

hexafluoroarsenic(1-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6/c2-1(3,4,5,6)7/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENAVJHBLNXNHN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884956 | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.9200 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

CAS RN |

17068-85-8 | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17068-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017068858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)